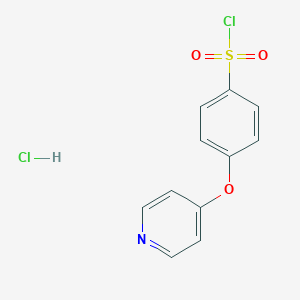

4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride

Descripción general

Descripción

4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride is an organic compound with the molecular formula C11H9Cl2NO3S. It is a crystalline solid that is soluble in organic solvents such as chloroform, ether, and acetone, but insoluble in water . This compound is commonly used as an active reagent in organic synthesis and serves as an intermediate in the synthesis of aromatic sulfonyl chloride derivatives .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride typically involves the following steps :

Reaction of 4-pyridinol with benzenesulfonyl chloride: This step involves the reaction of 4-pyridinol with benzenesulfonyl chloride to form 4-(Pyridin-4-yloxy)benzenesulfonyl chloride.

Formation of the hydrochloride salt: The 4-(Pyridin-4-yloxy)benzenesulfonyl chloride is then reacted with hydrochloric acid to produce this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:

Substitution reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Reduction reactions: The compound can be reduced to form corresponding sulfonamides.

Oxidation reactions: It can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products

Substitution reactions: The major products are sulfonamide derivatives.

Reduction reactions: The major products are sulfonamides.

Oxidation reactions: The major products are sulfonic acids.

Aplicaciones Científicas De Investigación

Reaction Mechanisms

The compound can participate in various chemical reactions:

- Nucleophilic Substitution : The sulfonyl chloride group can be replaced by amines or alcohols, forming sulfonamides.

- Reduction : It can be reduced to yield corresponding sulfonamides using reducing agents like lithium aluminum hydride.

- Oxidation : Oxidizing agents can convert it into sulfonic acids.

Organic Chemistry

In organic synthesis, 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride serves as a crucial building block for synthesizing more complex organic molecules, particularly aromatic sulfonamide derivatives. Its ability to undergo nucleophilic substitution makes it suitable for creating diverse chemical entities.

Medicinal Chemistry

The compound has been explored for its potential role in drug development:

- Antimicrobial Activity : Sulfonamides derived from this compound exhibit significant antibacterial properties by inhibiting bacterial folic acid synthesis.

- Antitumor Activity : Studies have shown that derivatives containing this compound can inhibit cancer cell lines (e.g., A549, HeLa, MCF-7), indicating potential applications in oncology.

Biological Research

In biological studies, the compound's electrophilic nature allows it to modify biomolecules, facilitating the investigation of biological processes and pathways. It is also employed in the design of enzyme inhibitors and receptor modulators.

Industrial Applications

Beyond research, this compound finds utility in industrial settings:

- Dyes and Pigments Production : It is used as an intermediate in synthesizing various dyes and pigments.

- Agricultural Chemicals : The compound is also being investigated for applications in agrochemicals.

Case Study 1: Antitubercular Activity

A series of compounds derived from this compound were evaluated for their activity against Mycobacterium tuberculosis. Compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, demonstrating promising antitubercular properties .

Case Study 2: Antitumor Activity

Research involving derivatives of this compound showed moderate to potent activity against multiple cancer cell lines. Notably, compounds containing a triazole fragment demonstrated significant inhibitory effects on cell proliferation .

Mecanismo De Acción

The mechanism of action of 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. This reactivity is utilized in various chemical reactions to modify molecules and create new compounds[5][5].

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride

- 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride hydrochloride

- 4-(Pyridin-4-yloxy)benzene-1-sulfonyl fluoride

Uniqueness

4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride is unique due to its specific reactivity and the position of the pyridine ring, which influences its chemical behavior and applications. Compared to its analogs, it offers distinct reactivity patterns and is preferred in certain synthetic routes due to its stability and ease of handling .

Actividad Biológica

4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride (CAS No. 192330-49-7) is an organic compound with a sulfonyl chloride functional group and a pyridine moiety. It has garnered attention in the fields of medicinal chemistry and biological research due to its potential applications in drug synthesis and modification of biomolecules. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C₁₁H₉Cl₂NO₃S

- Appearance : Crystalline solid

- Solubility : Soluble in organic solvents (e.g., chloroform, ether, acetone) but insoluble in water.

The biological activity of this compound is primarily attributed to its reactivity as a sulfonyl chloride. The sulfonyl chloride group is known for its electrophilic nature, allowing it to react with nucleophiles to form covalent bonds. This property is utilized in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The sulfonyl chloride can be replaced by amines or other nucleophiles to form sulfonamides.

- Reduction Reactions : It can be reduced to yield corresponding sulfonamides.

- Oxidation Reactions : The compound can undergo oxidation to form sulfonic acids .

Biological Activity

Research indicates that compounds similar to or derived from this compound exhibit various biological activities:

- Antimicrobial Activity : Compounds with sulfonamide structures are known for their antibacterial properties. A study demonstrated that derivatives of benzene sulfonyl chlorides showed significant antibacterial effects against several strains of bacteria .

- Anti-inflammatory Properties : The modification of biomolecules using this compound can lead to anti-inflammatory effects, potentially useful in treating conditions like arthritis or other inflammatory diseases.

- Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis. The mechanism often involves interference with key signaling pathways associated with cell survival and growth .

Research Findings and Case Studies

Several studies have explored the biological implications of compounds related to this compound:

- Study on Antibacterial Activity : A series of benzene sulfonyl chloride derivatives were synthesized and tested for their antibacterial efficacy. Results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting a potential application in antibiotic development .

- Synthesis and Characterization : Research involving the synthesis of Schiff base complexes from related sulfonyl chlorides revealed that these complexes demonstrated significant antimicrobial, antifungal, anti-inflammatory, and analgesic properties . This highlights the versatility of the sulfonyl chloride functional group in creating biologically active compounds.

Data Summary

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Anti-inflammatory | Potential therapeutic applications in inflammatory diseases |

| Anticancer | Inhibits cancer cell proliferation; induces apoptosis |

Propiedades

IUPAC Name |

4-pyridin-4-yloxybenzenesulfonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3S.ClH/c12-17(14,15)11-3-1-9(2-4-11)16-10-5-7-13-8-6-10;/h1-8H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYZFHJHELGXFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=NC=C2)S(=O)(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370645 | |

| Record name | 4-[(Pyridin-4-yl)oxy]benzene-1-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192330-49-7 | |

| Record name | 4-[(Pyridin-4-yl)oxy]benzene-1-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.